

Technical Support Center: Minimizing N-O Acyl Shift with Threonine Residues

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Compound of Interest

Compound Name: (Rac)-H-Thr-OMe hydrochloride

Cat. No.: B554946

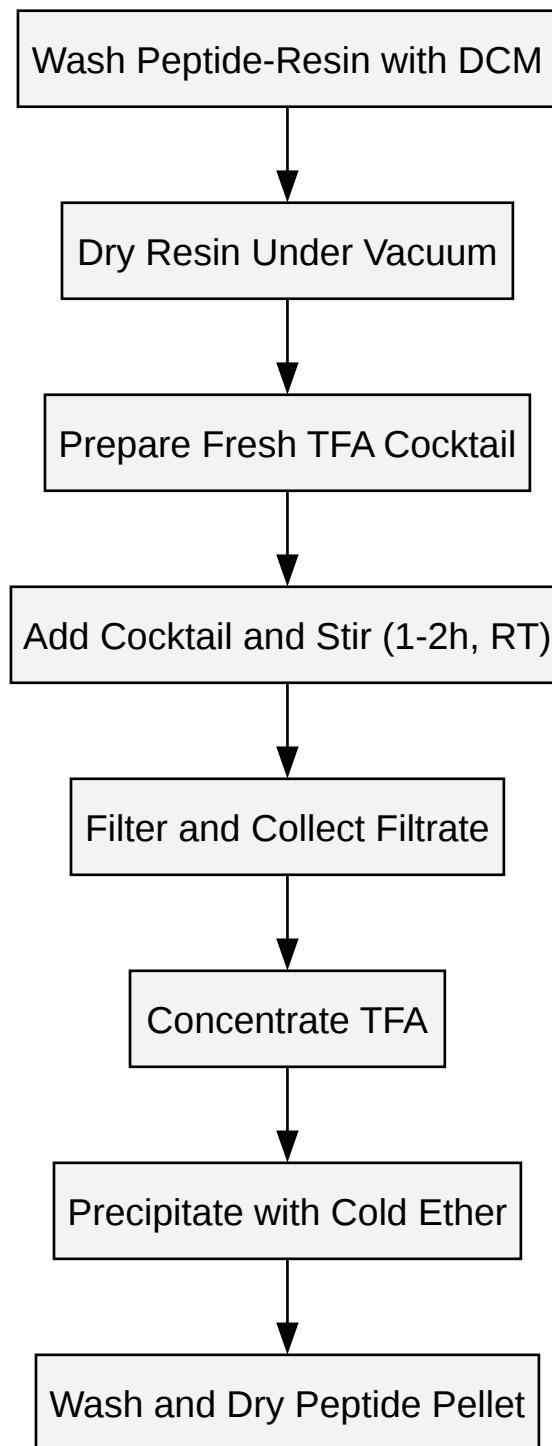
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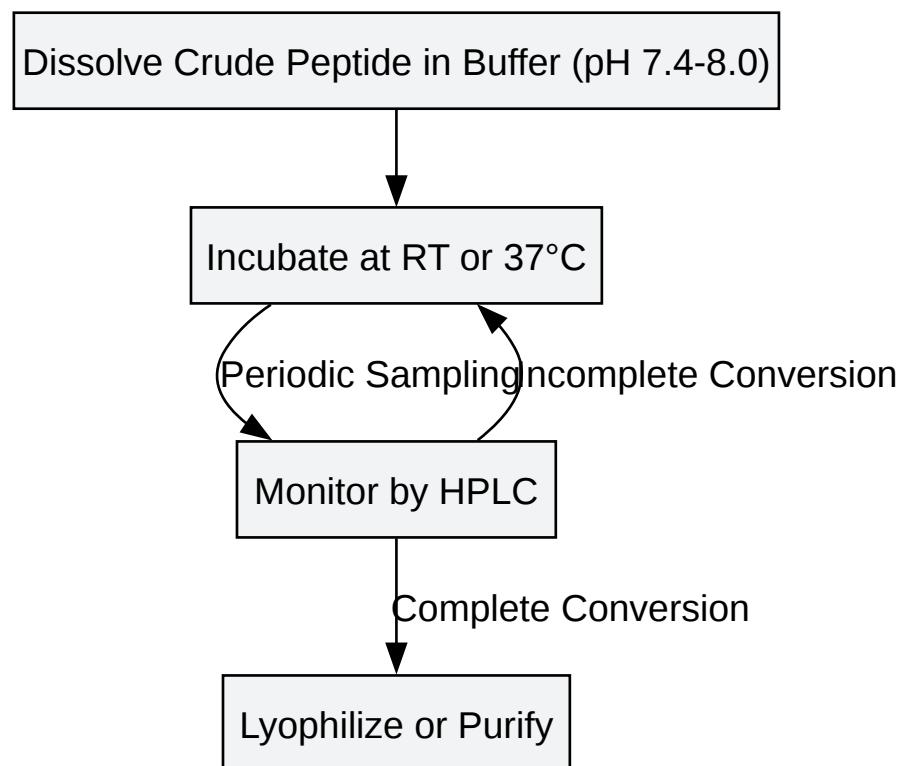
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize N-O acyl shift in threonine-containing peptides during synthesis and processing.

Understanding the N-O Acyl Shift

The N-O acyl shift is an intramolecular rearrangement that can occur at serine and threonine residues in peptides under acidic conditions. This reaction results in the formation of a depsipeptide, an ester isomer of the native peptide. The process is reversible, and the native amide bond can be reformed under neutral or slightly basic conditions.^{[1][2][3]} This side reaction is a significant concern during solid-phase peptide synthesis (SPPS), particularly during the cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).^{[2][4]}

Diagram of the N-O Acyl Shift Mechanism at a Threonine Residue





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References

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